3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
CAS No.: 937604-47-2
Cat. No.: VC5210697
Molecular Formula: C14H13ClF3N3
Molecular Weight: 315.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937604-47-2 |
---|---|
Molecular Formula | C14H13ClF3N3 |
Molecular Weight | 315.72 |
IUPAC Name | 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Standard InChI | InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2 |
Standard InChI Key | JUTJLYGVIHJFHO-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic indazole system fused to a tetrahydro-substituted cyclohexane ring. The indazole nitrogen at position 1 connects to an aniline moiety bearing a chlorine substituent at position 3 and an amino group at position 2. A trifluoromethyl (-CF₃) group occupies position 3 of the indazole ring, contributing to both electronic and steric effects . The molecular formula is C₁₄H₁₃ClF₃N₃, with a calculated molecular weight of 315.72 g/mol .
Table 1: Key Structural Descriptors
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remains unavailable for this specific compound, analogous indazole derivatives exhibit planar aromatic systems with dihedral angles <5° between the indazole and substituted benzene rings . Infrared spectroscopy of related compounds shows characteristic N-H stretches at 3350–3450 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
Synthetic Methodologies
Traditional Approaches
Early synthetic routes involved multi-step sequences starting from 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Key steps included:
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Nitration of the indazole precursor
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Reduction to the corresponding amine
These methods suffered from moderate yields (35–45%) due to competing side reactions at the electron-deficient trifluoromethyl-substituted position .
Modern Catalytic Strategies
Recent breakthroughs in transition metal catalysis have revolutionized indazole functionalization. An Ir(III)-catalyzed formal [4+3] annulation enables direct coupling of 3-arylindazoles with cyclopropenones, achieving yields >75% under optimized conditions . The mechanism proceeds via:
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C-H Activation: Ir(III) coordinates to the indazole’s aryl ring
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Cyclopropenone Insertion: Strain-driven ring opening forms a seven-membered metallacycle
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Reductive Elimination: Generates the tetrahydroindazole framework
This method demonstrates excellent functional group tolerance, accommodating electron-withdrawing groups like -CF₃ without requiring protective groups .
Physicochemical Properties
Solubility and Partitioning
Experimental logP values for similar indazole derivatives range from 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility remains low (<0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers for biological testing .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
logP (Octanol-Water) | 3.12 | XLogP3 |
Hydrogen Bond Donors | 2 | PubChem |
Rotatable Bonds | 3 | ChemAxon |
Thermal Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt shows decomposition onset at 218°C, with a broad endothermic peak between 220–240°C . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .
Biological Activity and Applications
Material Science Applications
Indazole derivatives exhibit solvent-dependent fluorescence, with quantum yields increasing from 0.12 in hexane to 0.34 in DMSO . This polarity-sensitive emission suggests utility as:
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
Compound | Molecular Weight | Key Feature | Bioactivity |
---|---|---|---|
3-Chloro-2-(trifluoromethyl)aniline | 209.6 g/mol | Lacks indazole ring | Weak COX-2 inhibition |
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | 230.2 g/mol | No aniline moiety | GABA-A receptor modulation |
Target Compound | 315.7 g/mol | Full indazole-aniline scaffold | Enhanced kinase selectivity |
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